NMDA Receptor Glycine Site Antagonist Potency: Loss-of-Function Differentiation from 3-Hydroxy Analog
The unsubstituted 1H-1-benzazepine-2,5-dione serves as the definitive negative control in the HBAD (3-hydroxy-1H-1-benzazepine-2,5-dione) series. Guzikowski et al. (1996) explicitly demonstrated that removal of the 3-hydroxyl group eliminates NMDA receptor glycine site antagonist activity [1]. In contrast, the 3-hydroxy analog (HBAD) shows measurable potency: the 8-chloro derivative (HBAD 6) exhibits an IC50 of 0.013 μM in [³H]-DCKA binding assays and Kb values of 0.026 μM (NR1a/2C oocytes) and 0.048 μM (cortical neurons) [1]. This binary activity difference (active vs. inactive) makes 1H-1-benzazepine-2,5-dione the essential null-activity reference standard for any NMDA glycine site screening cascade.
| Evidence Dimension | NMDA receptor glycine site antagonist activity |
|---|---|
| Target Compound Data | No measurable antagonist activity (potency eliminated upon removal of 3-hydroxyl group) |
| Comparator Or Baseline | 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) scaffold; 8-chloro-HBAD (HBAD 6): IC50 = 0.013 μM, Kb = 0.026–0.048 μM |
| Quantified Difference | Complete loss of activity: from IC50 ≈ 0.013 μM (3-OH analog) to inactive (des-3-OH) |
| Conditions | [³H]-DCKA glycine site binding assay; Xenopus oocyte electrophysiology (NR1a/2C); cultured rat cortical neurons |
Why This Matters
For laboratories screening NMDA glycine site antagonists, this compound is the only structurally authentic negative control that validates assay sensitivity without introducing confounding substituent effects.
- [1] Guzikowski, A. P., et al. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: Structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. Journal of Medicinal Chemistry, 39(23), 4643–4653 (1996). View Source
